4-[Butyl(methyl)amino]benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It consists of a benzene ring substituted with amino and carboxyl groups. Although commercial samples may appear gray, it is typically a white solid and slightly soluble in water .
Vorbereitungsmethoden
There are two main routes for synthesizing 4-aminobenzoic acid hydrochloride:
Reduction of 4-nitrobenzoic acid: This method involves reducing 4-nitrobenzoic acid to yield the desired compound.
Hoffman degradation of the monoamide derived from terephthalic acid: In this process, the monoamide derived from terephthalic acid undergoes a degradation reaction to form 4-aminobenzoic acid hydrochloride.
Analyse Chemischer Reaktionen
4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.
Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.
Medicine: It has been used historically as an antihemorrhagic agent.
Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.
Wirkmechanismus
The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.
Vergleich Mit ähnlichen Verbindungen
While 4-aminobenzoic acid hydrochloride shares some similarities with other aromatic compounds, its unique combination of functional groups sets it apart. Further investigation could involve comparing it to related compounds like 4-aminobenzoic acid (PABA) and 4-(aminomethyl)benzoic acid .
Eigenschaften
Molekularformel |
C12H18ClNO2 |
---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
4-[butyl(methyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
SLJSOJWQVLQFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.